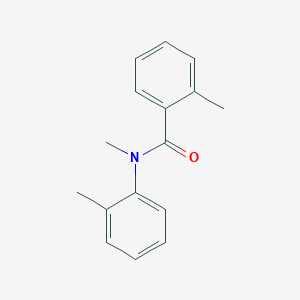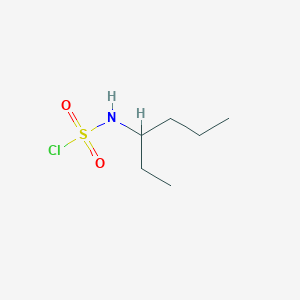
Hexan-3-ylsulfamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexan-3-ylsulfamyl chloride is an organic compound that belongs to the class of sulfamyl chlorides These compounds are characterized by the presence of a sulfamyl group (-SO2NH2) attached to a chloride atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexan-3-ylsulfamyl chloride can be synthesized through several methods. One common approach involves the reaction of hexan-3-amine with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to prevent overreaction and degradation of the product. The general reaction is as follows:
Hexan-3-amine+Chlorosulfonic acid→Hexan-3-ylsulfamyl chloride+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hexan-3-ylsulfamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexan-3-amine and sulfur dioxide.
Oxidation and Reduction: The sulfamyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as hexan-3-ylsulfamyl amines or ethers can be formed.
Hydrolysis: The primary products are hexan-3-amine and sulfur dioxide.
Oxidation and Reduction: Products vary based on the specific reaction but may include sulfonic acids or reduced sulfamyl derivatives.
Scientific Research Applications
Hexan-3-ylsulfamyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting sulfamyl-related pathways.
Material Science: this compound is employed in the modification of polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of hexan-3-ylsulfamyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfamyl group can interact with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Hexan-3-ylsulfamyl chloride can be compared with other sulfamyl chlorides, such as:
- Butan-2-ylsulfamyl chloride
- Pentylsulfamyl chloride
- Heptan-4-ylsulfamyl chloride
These compounds share similar chemical properties but differ in their alkyl chain length, which can influence their reactivity and applications. This compound is unique due to its specific chain length, which may offer distinct advantages in certain synthetic and medicinal applications.
Properties
CAS No. |
61538-06-5 |
|---|---|
Molecular Formula |
C6H14ClNO2S |
Molecular Weight |
199.70 g/mol |
IUPAC Name |
N-hexan-3-ylsulfamoyl chloride |
InChI |
InChI=1S/C6H14ClNO2S/c1-3-5-6(4-2)8-11(7,9)10/h6,8H,3-5H2,1-2H3 |
InChI Key |
GLJRFNCEUNGATM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)NS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


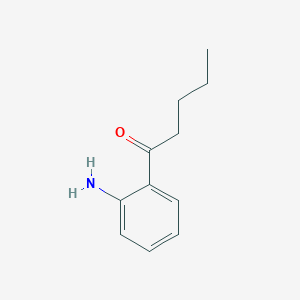
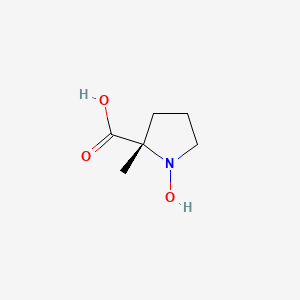
![3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14564335.png)
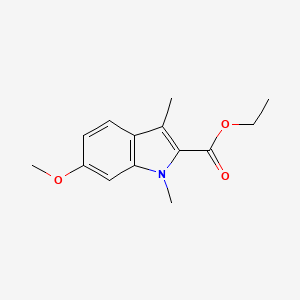
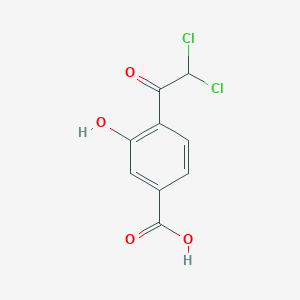
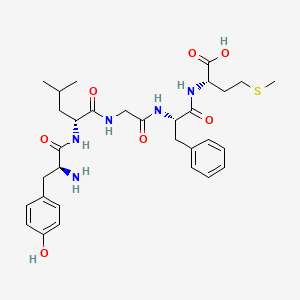
methanone](/img/structure/B14564374.png)
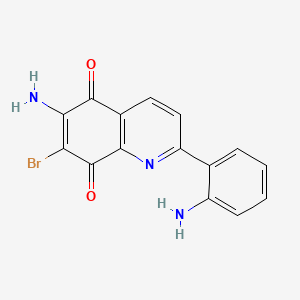

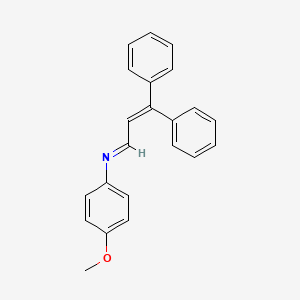
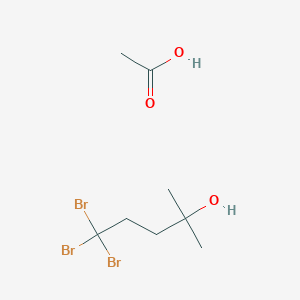

![3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14564405.png)
